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Compound of Interest

Compound Name: 2-Aminooctanoic acid

Cat. No.: B7770475

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2-
aminooctanoic acid, a non-proteinogenic a-amino acid. The information presented herein is
intended to support research and development activities by providing key spectral data and
generalized experimental protocols for its characterization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-aminooctanoic acid,
including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and
Mass Spectrometry (MS). This data is crucial for the structural elucidation and verification of
the compound.

'H NMR Spectroscopic Data

Table 1: tH NMR Chemical Shift Data for 2-Aminooctanoic Acid
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Chemical Shift (5) in

Proton Assignment Multiplicity Notes
ppm
a-proton adjacent to
H-2 ~3.72 Triplet the amino and
carboxyl groups.
Methylene protons
H-3 ~1.84 Multiplet adjacent to the o-
carbon.
) Methylene protons of
H-4 to H-7 ~1.28 - 1.35 Multiplet )
the alkyl chain.
Terminal methyl grou
H-8 ~0.86 Triplet yigroup

protons.

Data obtained in D20 at 600 MHz. Chemical shifts may vary slightly depending on the solvent

and pH.[1]

13C NMR Spectroscopic Data

Table 2: 13C NMR Chemical Shift Data for 2-Aminooctanoic Acid
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_ Chemical Shift (d) in ppm (Inferred from
Carbon Assignment

HSQC)

C-1 (C=0) T8o(; c:)i:re:tly observed in HSQC, typically ~175-

C-2 ~57.44

-3 ~33.22

C-4 ~24.59

€5 ~30.55

C-6 ~26.84

C-7 Not explicitly resolved, expected around 22-23
ppm

c-8 ~15.94

13C chemical shifts are inferred from *H-13C HSQC data obtained in water at 600 MHz. The
carboxyl carbon (C-1) is a quaternary carbon and does not show a correlation in a standard
HSQC experiment.

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for 2-Aminooctanoic Acid
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Functional Group Vibrational Mode Absorption Range (cm~1)

O-H (Carboxylic Acid) Stretching 3300 - 2500 (broad)

N-H (Amine) Stretching 3400 - 3250 (primary amines
show two bands)

C-H (Alkyl) Stretching 2960 - 2850

C=0 (Carboxylic Acid) Stretching 1760 - 1690

N-H (Amine) Bending 1650 - 1580

C-O (Carboxylic Acid) Stretching 1320 - 1210

O-H (Carboxylic Acid) Bending 1440 - 1395 and 950 - 910

Data is typically acquired via ATR-FTIR or KBr pellet methods. The zwitterionic nature of amino
acids can influence the exact positions and shapes of the N-H and C=0 stretching bands.

Mass Spectrometry Data

Table 4: Mass Spectrometry Data for 2-Aminooctanoic Acid

Technique Parameter Value
Molecular Formula - CsH17NO2
Molecular Weight Monoisotopic 159.126 g/mol
LC-MS (Positive ESI) [M+H]* m/z 160.1332
GC-MS (El) Major Fragments m/z 114, 55, 43

The fragmentation pattern in GC-MS (Electron lonization) often involves the loss of the
carboxyl group and subsequent fragmentation of the alkyl chain.[2]

Experimental Protocols

The following sections outline generalized experimental protocols for the acquisition of
spectroscopic data for 2-aminooctanoic acid. These protocols are based on standard
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laboratory practices and the information available from public databases.

NMR Spectroscopy Protocol (*H and *3C)

e Sample Preparation:
o Weigh approximately 5-10 mg of 2-aminooctanoic acid.

o Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide
- D20, or Methanol-da4). For D20, the pH may be adjusted to ensure solubility and
consistency of chemical shifts.

o Transfer the solution to a 5 mm NMR tube.
e Instrument Setup:
o Use a high-field NMR spectrometer (e.g., 400-600 MHz).
o Tune and shim the probe for the specific solvent.
o Set the sample temperature, typically to 25 °C.
e 1H NMR Acquisition:
o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a
relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

o Collect a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o Typical parameters include a 30-45° pulse angle, a spectral width of 200-240 ppm, and a
relaxation delay of 2-5 seconds.
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o Alarger number of scans (e.g., 1024 or more) is generally required due to the low natural
abundance of 13C.

o Alternatively, 2D NMR experiments like HSQC (Heteronuclear Single Quantum
Coherence) can be performed to correlate proton and carbon signals.

» Data Processing:

o

Apply Fourier transformation to the acquired Free Induction Decay (FID).
o Phase and baseline correct the resulting spectrum.
o Reference the spectrum to an internal standard (e.g., TMS or a residual solvent peak).

o Integrate the peaks in the *H NMR spectrum and identify the chemical shifts and
multiplicities.

o Identify the chemical shifts of the peaks in the 33C NMR spectrum.

Infrared (IR) Spectroscopy Protocol (ATR-FTIR)

e Sample Preparation:

o Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable
solvent (e.g., isopropanol) and allowing it to dry completely.

o Place a small amount of solid 2-aminooctanoic acid powder directly onto the ATR crystal.
e Instrument Setup:

o Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total
Reflectance (ATR) accessory.

o Collect a background spectrum of the clean, empty ATR crystal. This will be automatically
subtracted from the sample spectrum.

» Data Acquisition:
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o Apply pressure to the sample using the ATR pressure arm to ensure good contact with the
crystal.

o Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4

cm~L,
o The typical spectral range is 4000-400 cm™1,
» Data Processing:
o The software will automatically perform the background subtraction.

o ldentify the wavenumbers (in cm~1) of the major absorption bands and correlate them with
the corresponding functional group vibrations.

Mass Spectrometry Protocol (LC-MS)

e Sample Preparation:

o Prepare a dilute solution of 2-aminooctanoic acid (e.g., 1-10 pg/mL) in a solvent
compatible with liquid chromatography and mass spectrometry (e.g., a mixture of water
and acetonitrile with 0.1% formic acid).

e Liquid Chromatography (LC) Setup:

o Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid
chromatography (UHPLC) system.

o Select a suitable column for amino acid analysis (e.g., a C18 reversed-phase column).

o Set up a mobile phase gradient, for example, starting with a high percentage of aqueous
solvent (e.g., water with 0.1% formic acid) and increasing the organic solvent (e.g.,
acetonitrile with 0.1% formic acid) over time.

o Set a suitable flow rate and column temperature.

e Mass Spectrometry (MS) Setup:
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o Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
o Operate the instrument in positive ion mode to detect the protonated molecule [M+H]*.

o Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, and
temperature).

o Set the mass analyzer to scan a relevant m/z range (e.g., m/z 50-300).

o For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by
selecting the precursor ion ([M+H]*) and fragmenting it to observe characteristic product
ions.

» Data Acquisition and Analysis:

o

Inject the sample into the LC-MS system.

[¢]

Acquire the data, which will include a total ion chromatogram (TIC) and mass spectra for
the eluting peaks.

[¢]

Identify the peak corresponding to 2-aminooctanoic acid in the TIC.

[¢]

Extract the mass spectrum for this peak and determine the m/z of the molecular ion.

[e]

If MS/MS was performed, analyze the fragmentation pattern.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound such as 2-aminooctanoic acid.
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Spectroscopic Analysis Data Processing & Interpretation

NMR Spectroscopy _
(tH, 3C) / Process NMR Data
Sample Preparation
Structural Elucidation

2-Aminooctanoic Dissolution in
Acid Sample Solvent | MEES (Eg?’r\:/:rso)metry > Process MS Data W
M IR Spectroscopy » Process IR Data
(FTIR-ATR) e

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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